molecular formula C16H21BrN2O2 B2905548 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310015-05-3

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2905548
CAS No.: 2310015-05-3
M. Wt: 353.26
InChI Key: GPBRXVVZIIXRHV-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound featuring a seven-membered 1,4-diazepane ring substituted at position 1 with a 3-bromobenzoyl group and at position 4 with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The brominated aromatic group may enhance hydrophobic interactions in biological systems, while the oxolan-3-yl substituent could improve solubility or conformational flexibility.

Properties

IUPAC Name

(3-bromophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRXVVZIIXRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of phenylmethanone to introduce the bromine atom at the 3-position. This is followed by the formation of the diazepane ring through a cyclization reaction involving tetrahydrofuran-3-amine. The final step involves the coupling of the bromophenyl and diazepane intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the diazepane ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane with key analogs, focusing on structural variations, receptor selectivity, and substituent effects.

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Structural Differences : Replaces the 3-bromobenzoyl and oxolan-3-yl groups with a 3-chlorophenyl-pyrazole moiety.
  • Key Findings :
    • Exhibits high binding affinity and selectivity for the 5-HT7 receptor (5-HT7R), with minimal activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) .
    • The chlorophenyl-pyrazole group likely contributes to steric and electronic complementarity with 5-HT7R’s binding pocket.
  • Implications : The bromobenzoyl group in the target compound may alter receptor selectivity due to bromine’s larger atomic radius and polarizability compared to chlorine.

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

  • Structural Differences : Substitutes the 3-bromobenzoyl group with a furan-2-carbonyl group.
  • Key Findings: No explicit pharmacological data are available, but the furan ring’s electron-rich nature may reduce metabolic stability compared to brominated aromatics.

1-(2-Trifluoromethylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

  • Structural Differences : Replaces the 3-bromo substituent with a 2-trifluoromethyl group.
  • Key Findings :
    • The trifluoromethyl group’s strong electronegativity and lipophilicity may enhance membrane permeability and target engagement compared to bromine .
    • This substitution could also improve metabolic resistance due to fluorine’s stability against oxidative degradation.

1-(2-Chloro-6-fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

  • Structural Differences : Features a dihalogenated (chloro-fluoro) benzoyl group.
  • Key Findings: The electron-withdrawing effects of chlorine and fluorine may fine-tune the compound’s dipole moment, optimizing interactions with charged residues in binding sites . Dual halogenation could balance steric and electronic effects, offering a broader activity profile than mono-substituted analogs.

Biological Activity

1-(3-Bromobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane, a synthetic organic compound, belongs to the class of diazepanes and features a unique structure that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Structure and Synthesis

The compound consists of a diazepane ring substituted with a 3-bromobenzoyl group and an oxolan-3-yl moiety. The synthesis typically involves cyclization reactions to form the diazepane ring, followed by nucleophilic substitutions to introduce the bromobenzoyl and oxolan groups.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureActivity TypeTarget OrganismsReference
1,3,4-Oxadiazole DerivativesAntibacterialS. aureus, E. coli
Benzothiazepine DerivativesAntitubercularMycobacterium bovis
Pyridine-based OxadiazolesAntifungalCandida albicans

The antimicrobial activity of compounds similar to this compound is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis or fatty acid metabolism. For example, inhibition of enoyl-acyl carrier protein (ACP) reductase has been noted as a mechanism for certain oxadiazole derivatives .

Case Studies

Recent studies have focused on the synthesis and evaluation of various diazepane derivatives for their biological activities:

  • Study by Dhumal et al. (2016) : This research highlighted the antitubercular activity of novel benzodiazepine derivatives, demonstrating effective inhibition against Mycobacterium bovis through molecular docking studies that confirmed binding affinity to essential bacterial enzymes .
  • Research by Paruch et al. (2020) : This study synthesized several 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivatives and tested their antibacterial activity against multiple strains. The most promising compounds exhibited superior activity compared to traditional antibiotics like ampicillin .

Q & A

Q. Key Parameters :

  • Temperature control (0–60°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for acylation, THF for cyclization).
  • Purification via column chromatography (e.g., EtOAc/hexane with 0.25% Et₃N to prevent tailing) .

How can computational methods enhance the design of this compound synthesis?

Advanced Research Focus
Integrated computational-experimental approaches streamline reaction optimization:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways for diazepane ring closure and acylation .
  • Condition Screening : Machine learning models trained on PubChem data identify optimal solvent/base combinations, reducing trial-and-error experimentation .
  • Transition State Analysis : Identifies energy barriers for bromobenzoyl group incorporation, guiding temperature adjustments .

Case Study :
A reaction yield of 69% was achieved for a related oxazepane derivative using mesitylene as an internal standard and Et₃N-modified chromatography .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for diazepane protons (δ 3.2–3.8 ppm) and oxolan-3-yl methylene groups (δ 1.8–2.2 ppm) .
    • ¹³C NMR : Confirms benzoyl carbonyl (δ ~170 ppm) and bromophenyl carbons (δ 120–130 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₇H₂₀BrN₂O₂) .

Advanced Application :
X-ray crystallography resolves stereochemical uncertainties in the diazepane-oxolan junction, critical for bioactive conformation studies .

How do researchers address contradictions in biological activity data for diazepane derivatives?

Advanced Research Focus
Discrepancies in antimicrobial or anticancer assays often arise from:

  • Structural Isomerism : Variability in oxolan-3-yl substitution patterns alters binding affinity .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity (DMSO vs. PBS) affect bioavailability .

Q. Methodological Solutions :

  • Dose-Response Curves : Validate activity thresholds across multiple replicates.
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 743254) to identify outliers .

What experimental design frameworks optimize the compound’s biological testing?

Q. Advanced Research Focus

  • Factorial Design : Tests interactions between variables (e.g., concentration, pH) to maximize assay sensitivity .
    • Example: A 2³ factorial design evaluates IC₅₀ under varying pH (6.5–7.5), temperature (25–37°C), and solvent ratios (DMSO:PBS = 1:9 to 1:4).
  • High-Throughput Screening (HTS) : Automated platforms test 1,000+ derivatives for SAR trends .

What are the challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Continuous Flow Systems : Mitigate exothermic risks during benzoylation by maintaining precise temperature control .
  • Membrane Purification : Nanofiltration removes trace impurities (e.g., unreacted bromobenzoyl chloride) more efficiently than batch methods .

Data-Driven Example :
A 15% yield drop at >10 g scale was resolved by switching from batch to flow chemistry, improving reproducibility (RSD <5%) .

How is the compound’s stability profiled under different storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-A) for 4 weeks .
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed benzoyl group at RTN ~8.2 min) .

Q. Stability Criteria :

  • Acceptable degradation: <5% over 6 months at -20°C in amber vials .

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